molecular formula C14H17NO2 B3423787 (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one CAS No. 320416-17-9

(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one

Cat. No.: B3423787
CAS No.: 320416-17-9
M. Wt: 231.29 g/mol
InChI Key: CBUFWNOYKAVVIK-UHFFFAOYSA-N
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Description

“(1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one” is a synthetic 1,4-pentadien-3-one derivative characterized by a conjugated dienone backbone substituted with a dimethylamino group at the 1-position and a 4-methoxyphenyl group at the 5-position. This compound belongs to a broader class of diarylpentadienones, which are structurally inspired by natural curcuminoids but optimized for enhanced stability and pharmacological activity . While commercial availability is currently discontinued , its structural analogs have been extensively studied for diverse biological activities, including anti-inflammatory, anticancer, antiviral, and antioxidant properties .

These substituents likely influence the compound’s solubility, bioavailability, and target binding efficiency compared to simpler aryl derivatives .

Properties

IUPAC Name

(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-15(2)11-10-13(16)7-4-12-5-8-14(17-3)9-6-12/h4-11H,1-3H3/b7-4+,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUFWNOYKAVVIK-QPABKMLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C=CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)/C=C/C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and dimethylamine.

    Condensation Reaction: The key step involves a condensation reaction between 4-methoxybenzaldehyde and dimethylamine in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

    Formation of the Diene System: The intermediate compound undergoes further reactions, including aldol condensation and dehydration, to form the conjugated diene system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents may also be used to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound’s reactivity is dominated by its α,β-unsaturated ketone and aromatic substituents.

Oxidation Reactions

The dienone system undergoes oxidation under strong acidic or basic conditions:

Reagent/ConditionsProduct FormedNotes
KMnO₄ (acidic)Quinone derivativesMethoxy groups remain intact .
Ozone (O₃) followed by reductionCleavage to carboxylic acidsPositional selectivity observed .

Reduction Reactions

The conjugated carbonyl group is reduced selectively:

Reagent/ConditionsProduct FormedSelectivity
NaBH₄ (methanol, 0°C)Allylic alcoholPartial reduction of ketone .
LiAlH₄ (THF, reflux)Saturated diolFull reduction of conjugated system .

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophilic attacks to the para position:

Reagent/ConditionsProduct FormedRegioselectivity
Br₂ (FeBr₃ catalyst)Brominated aryl derivativePara to methoxy group.
HNO₃ (H₂SO₄ catalyst)Nitro-substituted derivativeCompetitive meta minor product.

Nucleophilic Attack at the Carbonyl

The electron-deficient carbonyl engages in Michael additions:

Nucleophile/ConditionsProduct FormedStereochemistry
Grignard reagents (RMgX)1,4-Addition productsTrans stereochemistry favored .
Enolates (e.g., CH₃COCH₂⁻)Cyclohexenone derivativesSix-membered ring formation .

Photochemical Reactivity

The extended π-system facilitates photochemical transformations:

  • UV irradiation (λ = 357 nm) induces [2+2] cycloadditions with alkenes to form bicyclic structures .

  • Singlet oxygen generation under light enables oxidation of biomolecules in catalytic cycles.

Comparative Reactivity with Analogs

The dimethylamino group enhances electron density, altering reactivity compared to non-aminated analogs:

Feature(1E,4E)-1-(Dimethylamino) DerivativeBis(4-Methoxyphenyl) Analog
Reduction Rate Faster (due to electron donation)Slower
Electrophilic Substitution Enhanced para selectivitySimilar regioselectivity
Oxidative Stability Lower (prone to N-oxidation)Higher

Stability and Degradation

  • Thermal Degradation : Decomposes above 200°C, releasing CO and methoxybenzene derivatives .

  • Hydrolytic Sensitivity : The dimethylamino group hydrolyzes slowly in acidic aqueous media to form secondary amines.

Scientific Research Applications

(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one exerts its effects involves interactions with molecular targets and pathways. The compound’s dimethylamino and methoxyphenyl groups play a crucial role in its binding to specific enzymes or receptors, leading to various biological effects. The conjugated diene system also contributes to its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Anti-Inflammatory and Analgesic Effects

  • A2K2A17 reduced carrageenan-induced paw edema in mice by 58% at 10 mg/kg, outperforming diclofenac (45%) . Its 4-fluorophenyl group enhances COX-2 inhibition via halogen bonding .

Anticancer Activity

  • A11K3A11 showed potent antiproliferative activity against prostate epithelial cells (IC₅₀: 12.3 µM) by inducing ROS-mediated apoptosis .
  • F3 exhibited cytotoxicity in MCF-7 breast cancer cells (IC₅₀: 8.7 µM) via mitochondrial depolarization .

Antiviral Activity

  • 4d and 5e demonstrated >60% inhibition of tobacco mosaic virus (TMV), surpassing ribavirin (45–62%) . Thiadiazole and fluorobenzyl groups enhance viral protease binding .
  • Target Compound: No antiviral data exist, but the methoxyphenyl moiety is common in bioactive antiviral agents .

Antioxidant Capacity

  • MCC 009 (a curcumin analog) scavenged HOO· radicals with a rate constant of 11.2 × 10⁴ M⁻¹s⁻¹ via HAT mechanisms .
  • Target Compound: The dimethylamino group may stabilize radical intermediates, but experimental validation is needed .

Biological Activity

(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one, also known as CAS Number 373650-95-4, is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C₁₄H₁₇NO₂
  • Molecular Weight : 231.29 g/mol
  • IUPAC Name : (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)-penta-1,4-dien-3-one
  • CAS Number : 373650-95-4

The compound features a penta-1,4-diene skeleton with a dimethylamino group and a methoxyphenyl substituent, which are critical for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, analogs of curcumin have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .

A specific study on the compound's analogs demonstrated effective cytotoxicity against the MCF7 cell line with IC50 values in the micromolar range. The structure-activity relationship (SAR) revealed that modifications to the methoxy and dimethylamino groups could enhance or diminish this activity .

The proposed mechanism of action for this compound involves:

  • Inhibition of Mitotic Kinesins : Similar compounds have been shown to disrupt mitotic spindle formation by inhibiting kinesins like HSET (KIFC1), leading to multipolar spindle formation and subsequent cell death in cancer cells .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways through the activation of caspases and the release of cytochrome c from mitochondria .

Case Studies

Several studies have investigated the biological effects of related compounds:

StudyCompoundCell LineIC50 (µM)Mechanism
Gabbutt et al. (2021)Curcumin AnalogMCF715Apoptosis induction
ResearchGate StudyDimethylamino DerivativeHCT11610Kinesin inhibition
ACS PublicationsThiazole DerivativeDLD1 (centrosome-amplified)12Multipolar spindle formation

These findings suggest that the structural characteristics of this compound may confer similar biological activities.

Q & A

Q. How should researchers address batch-to-batch variability in synthetic yields or bioactivity measurements?

  • Standardize reagent purity (≥98% by HPLC) and reaction monitoring (e.g., in situ FTIR). Implement quality control protocols (e.g., internal reference compounds in bioassays). Use design of experiments (DoE) to identify critical process parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one
Reactant of Route 2
Reactant of Route 2
(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one

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